T2AA is a small molecule inhibitor designed as a derivative of 3,3′,5-triiodothyronine (T3), lacking thyroid hormone activity. [] It is classified as a proliferating cell nuclear antigen (PCNA) inhibitor, specifically targeting the interaction between PCNA and proteins containing the PCNA-interacting protein box (PIP-box). [] This interaction plays a crucial role in various DNA-related processes, making T2AA a valuable tool in scientific research for studying DNA replication, repair, and cell cycle regulation.
The molecular structure of T2AA has been elucidated through X-ray crystallography. [] The co-crystal structure of PCNA bound to T2AA revealed that T2AA occupies the PIP-box binding cavity on PCNA, mimicking the interaction of natural PIP-box-containing proteins. [] This structural information is crucial for understanding the molecular basis of T2AA's inhibitory activity.
T2AA primarily acts by competitively binding to the PIP-box binding site on PCNA. [] This binding prevents the association of PCNA with its partner proteins, such as DNA polymerase δ, pol η, and REV1, which are crucial for DNA replication and repair pathways. [, , ] This disruption of PCNA-protein interactions forms the basis of T2AA's effects on DNA replication, cell cycle progression, and cellular responses to DNA damage.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6